molecular formula C17H17N3O2S B11320548 2-(4-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11320548
M. Wt: 327.4 g/mol
InChI Key: SVYZGXPSPBPFBA-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is an organic compound with the molecular formula C17H17N3O2S This compound is characterized by its complex structure, which includes a pyrazole ring, a thiophene ring, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a methylphenoxy group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H17N3O2S/c1-13-4-6-14(7-5-13)22-12-17(21)19-16-8-9-18-20(16)11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

SVYZGXPSPBPFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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